REACTION_CXSMILES
|
[NH:1]1[CH:5]=[CH:4][N:3]=[CH:2]1.[OH-].[K+].[I-].[K+].Cl[CH2:11][CH:12]([OH:15])[CH2:13][OH:14]>CC#N>[OH:15][CH:12]([CH2:13][OH:14])[CH2:11][N:1]1[CH:5]=[CH:4][N:3]=[CH:2]1 |f:1.2,3.4|
|
Name
|
|
Quantity
|
3.4 g
|
Type
|
reactant
|
Smiles
|
N1C=NC=C1
|
Name
|
|
Quantity
|
5.61 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
8.3 g
|
Type
|
reactant
|
Smiles
|
[I-].[K+]
|
Name
|
|
Quantity
|
8.29 g
|
Type
|
reactant
|
Smiles
|
ClCC(CO)O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CC#N
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
CC#N
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 24 h
|
Duration
|
24 h
|
Type
|
FILTRATION
|
Details
|
was then filtered through Celite
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
STIRRING
|
Details
|
stirred overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
decanted
|
Type
|
WASH
|
Details
|
wash process
|
Name
|
|
Type
|
product
|
Smiles
|
OC(CN1C=NC=C1)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.82 g | |
YIELD: PERCENTYIELD | 96% | |
YIELD: CALCULATEDPERCENTYIELD | 96% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |